3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride
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Overview
Description
“3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride” is a chemical compound that belongs to the class of triazolopyrazines . Triazolopyrazines are a type of nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .
Synthesis Analysis
The synthesis of triazolopyrazines starts from known oxalic acid monoamide esters . These monoamides are easily converted to asymmetric oxalic acid diamides by refluxing with 2,2-dimethoxyethylamine in DMF . The subsequent cyclization of these compounds by refluxing in trifluoroacetic acid or in a mixture of acetic and trifluoroacetic acid results in 1-substituted pyrazine-2,3-diones . The use of POCl3 to obtain 3-chloropyrazin-2(1H)-ones was accompanied by the formation of a considerable amount of tar, which required column chromatography for purification .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolopyrazines include the conversion of oxalic acid monoamide esters to asymmetric oxalic acid diamides, followed by cyclization to form 1-substituted pyrazine-2,3-diones . The use of POCl3 then leads to the formation of 3-chloropyrazin-2(1H)-ones .
Scientific Research Applications
- Application : Some derivatives of this compound exhibit excellent insensitivity to external stimuli while maintaining high detonation performance. For instance:
- Compound 5 demonstrates insensitivity (IS = 43 J) and calculated detonation performance (Dv = 9408 m/s, P = 37.8 GPa) comparable to the secondary explosive benchmark CL-20 .
- Compound 10, an azo compound, outperforms current heat-resistant explosives with a measured density of 1.91 g/cm³, excellent thermal stability (Td = 305 °C), and good detonation performance (Dv = 9200 m/s, P = 34.8 GPa) .
- Compounds 14, 17, and 19, although sensitive, exhibit high calculated detonation performance and are promising as primary explosives .
- Application : The synthesized bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10⁻⁴ to 10⁻⁶ cm²/V .
- Application : These compounds show weak luminescent properties in solution, with quantum yields of 21–23% .
- Application : A detailed study based on X-ray diffraction helps illustrate the relationship between weak interactions and sensitivity of energetic materials . For example, TATOT (3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-2-ium) has been studied for its thermal decomposition behavior .
Energetic Materials
Semiconductor Applications
Optical Properties
Thermal Decomposition Studies
Comparison with Established Explosives
Mechanism of Action
Triazolopyrazines, including “3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride”, are found to be P2X7 receptor antagonists . The P2X7 receptor is a type of purinergic receptor for ATP, which plays a role in apoptosis and inflammation. Therefore, triazolopyrazines could be useful for treating pain or inflammatory diseases .
Future Directions
Triazolopyrazines, including “3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride”, have shown promising biological activity as P2X7 receptor antagonists . Therefore, they could be further explored for their potential in treating pain or inflammatory diseases . More research is needed to fully understand their mechanism of action and to optimize their synthesis process.
properties
IUPAC Name |
3-(2-aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O.2ClH/c11-4-3-8-12-13-9-10(16)14(7-1-2-7)5-6-15(8)9;;/h5-7H,1-4,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPHFZHXEARQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN3C(=NN=C3C2=O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride |
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